
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The hydroxymethyl group is then introduced through a hydroxymethylation reaction. The final step involves the esterification of the compound with tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but contains a furan ring instead of a pyrrolidine ring.
Methylammonium lead halide: Different in structure but used in similar applications in chemistry and industry.
Uniqueness
(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions with biological molecules, making it a valuable compound for scientific studies .
Propriétés
Formule moléculaire |
C15H29NO4 |
|---|---|
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
tert-butyl 3-[3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propoxy]propanoate |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(18)7-11-19-10-5-9-16-8-4-6-13(16)12-17/h13,17H,4-12H2,1-3H3/t13-/m0/s1 |
Clé InChI |
SUSSCOVLXSCDQH-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CCOCCCN1CCC[C@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCCN1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



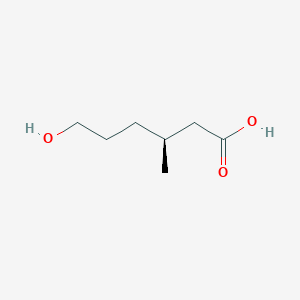
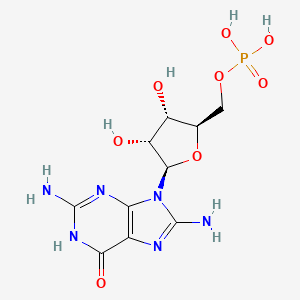
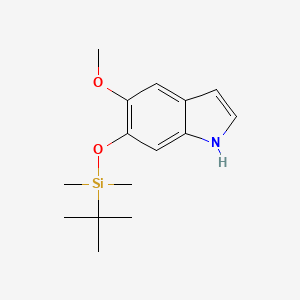


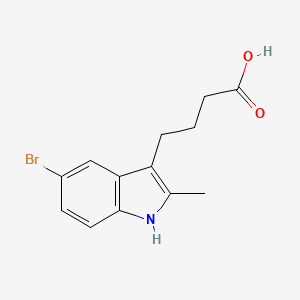
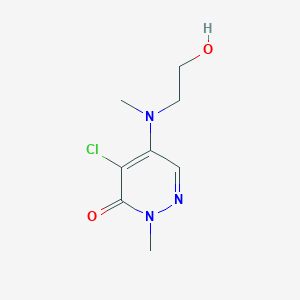

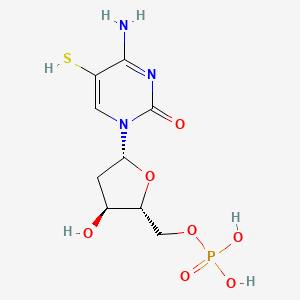
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
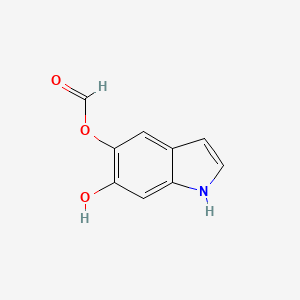
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)

